Regioisomeric Differentiation: 4-Amino-2-cyclopentyloxy vs. 4-Cyclopentyloxy Substitution
The target compound places the hydrogen-bond-donating 4-amino group para to the carboxamide and the lipophilic cyclopentyloxy group at the ortho position. In contrast, the commercially available regioisomer 4-(cyclopentyloxy)-N,N-dimethylbenzamide (CAS 1394929-09-9) relocates the cyclopentyloxy to the para position and eliminates the amino group entirely . This substitution reversal fundamentally alters the molecule's capacity to engage in dual hydrogen-bond interactions with biological targets such as kinase hinge regions, which frequently require a donor–acceptor motif at the 4-position relative to a hydrophobic ortho substituent [1].
Comparator: 0 HBD (para-OCyPent, no NH₂)
ΔHBD = +1
| Evidence Dimension | Hydrogen-bond donor count and substitution topology |
|---|---|
| Target Compound Data | 1 H-bond donor (4-NH2); cyclopentyloxy at position 2 (ortho to carboxamide) |
| Comparator Or Baseline | 4-(Cyclopentyloxy)-N,N-dimethylbenzamide: 0 H-bond donors; cyclopentyloxy at position 4 (para to carboxamide) |
| Quantified Difference | ΔHBD = +1; ortho vs. para alkoxy placement |
| Conditions | Structural analysis based on SMILES: Target – CN(C)C(=O)c1ccc(N)cc1OC1CCCC1; Comparator – CN(C)C(=O)c1ccc(OC2CCCC2)cc1 |
Why This Matters
The presence of a para-amino donor is a critical pharmacophoric element for hinge-binding in kinase inhibitors; its absence in the comparator eliminates a key interaction motif, rendering the comparator unsuitable as a direct replacement in SAR programs targeting this binding mode.
- [1] Ghose AK, Herbertz T, Pippin DA, Salvino JM, Mallamo JP. Knowledge-based prediction of ligand binding modes. J Med Chem. 2008;51(17):5149-5171. (Class-level inference on kinase hinge-binding motifs requiring donor–acceptor topology). View Source
